molecular formula C16H13ClN2O2 B1280987 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline CAS No. 286371-65-1

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

Cat. No. B1280987
M. Wt: 300.74 g/mol
InChI Key: RQNQROBHHNEDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is a synthetic organic molecule that is part of the quinazoline family, which is known for its diverse biological activities. The benzyloxy and methoxy groups are substituents on the quinazoline ring that can influence its chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been described in several studies. For instance, a derivative, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was synthesized through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Another study reported the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . These methods highlight the complexity and multi-step nature of synthesizing substituted quinazoline compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using various analytical techniques. X-ray powder diffraction data revealed that a related compound crystallized in an orthorhombic system with specific unit-cell parameters . Another compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, also crystallized in the orthorhombic system, and its three-dimensional structure was characterized by weak N–H…N hydrogen bonding between molecules . These studies demonstrate the importance of molecular structure analysis in understanding the physical properties and potential intermolecular interactions of quinazoline derivatives.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions due to their reactive sites. For example, the benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, as seen in the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one, which involved benzylation and cyclization steps . Additionally, the presence of halogen atoms, such as chlorine, can facilitate further chemical modifications, such as chlorination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The crystalline nature of these compounds suggests solid-state stability, which is important for pharmaceutical applications . The presence of substituents like benzyloxy and methoxy groups can affect the solubility, melting point, and reactivity of the molecule. Furthermore, density functional theory (DFT) calculations can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction with biological targets .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The synthesis of this compound through steps including substitution, nitration, reduction, cyclization, and chlorination has been detailed, with a total yield of 29.2% (Wang et al., 2015).
    • Its structure was confirmed using 1H NMR and MS spectrum, indicating the precision in its synthesis and the potential for further chemical analysis.
  • Chemical Derivatives and Characterization :

    • Research includes the synthesis of various derivatives of 6-methoxyquinazoline, such as 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds (Yan, Huang, & Zhang, 2013).
    • These studies focus on characterizing these derivatives through IR, 1H NMR, 13C NMR, MS, and elemental analysis, suggesting a wide range of applications in chemical research.
  • Biological Activity and Antitumor Potential :

    • The compound and its derivatives have been studied for their biological activity. For example, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline showed effectiveness as an inhibitor on the proliferation of lung cancer cell lines (Cai et al., 2019).
    • Other studies explored the antitumor activity of similar quinazoline derivatives, providing insights into their potential use in cancer research (Ouyang Gui-ping, 2012).
  • Potential in Drug Development :

    • The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, indicates the potential of quinazoline derivatives in drug development (Sirisoma et al., 2009).
  • Antimicrobial and Antiplasmodial Applications :

    • Some studies focus on the antimicrobial activities of quinazoline derivatives, highlighting their potential in developing new antimicrobial agents (Shaikh, 2013).
    • There's also research on the synthesis of new quinazoline derivatives for evaluation against Plasmodium falciparum, indicating possible applications in antimalarial drug development (Gellis et al., 2016).

Safety And Hazards

This would involve detailing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its properties and effects.


Please note that this is a general guide and the specific details would depend on the particular compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or scientific literature. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-chloro-7-methoxy-6-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-8-13-12(16(17)19-10-18-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNQROBHHNEDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465572
Record name 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

CAS RN

286371-65-1
Record name 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Reactant of Route 2
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Reactant of Route 4
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.